molecular formula C10H12BrNO B1292755 3-(4-Bromo-2-methylphenoxy)azetidine CAS No. 954223-42-8

3-(4-Bromo-2-methylphenoxy)azetidine

Cat. No. B1292755
M. Wt: 242.11 g/mol
InChI Key: XGPPQIYXDCOJRQ-UHFFFAOYSA-N
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Description

The compound "3-(4-Bromo-2-methylphenoxy)azetidine" is a functionalized azetidine, a class of organic compounds characterized by a three-membered nitrogen-containing ring. Azetidines are of significant interest in medicinal chemistry due to their presence in various biologically active compounds and potential as building blocks for drug development.

Synthesis Analysis

The synthesis of functionalized azetidines, such as "3-(4-Bromo-2-methylphenoxy)azetidine," can be achieved through the manipulation of 3-bromo-3-ethylazetidines. These compounds have been shown to be versatile precursors for the preparation of a wide range of substituted azetidines, including those with alkoxy, aryloxy, and amino groups . The synthetic strategies often involve straightforward preparation methods, which may include halogenation, nucleophilic substitution, and cyclization reactions .

Molecular Structure Analysis

While the specific molecular structure of "3-(4-Bromo-2-methylphenoxy)azetidine" is not detailed in the provided papers, the general structural characteristics of azetidines can be inferred. Azetidines typically have a strained ring system that can influence their reactivity and physical properties. X-ray diffraction studies of related compounds, such as 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinone, provide insights into the solid-state structure of azetidines, which often crystallize in monoclinic systems .

Chemical Reactions Analysis

Azetidines, including those with bromo and phenoxy substituents, can undergo various chemical reactions. For instance, N-(ethoxycarbonyl)-3-halo-3-(halomethyl)azetidines react with DBU to form haloalkenes through a process known as the "halogen dance," which involves nucleophilic displacement and elimination reactions . Additionally, azetidines can be transformed into piperidines, another important class of nitrogen-containing heterocycles, through rearrangement reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidines are influenced by their molecular structure. The presence of substituents such as bromo and phenoxy groups can affect the compound's polarity, boiling point, and solubility. The strained nature of the azetidine ring can also impact its reactivity, making it a suitable candidate for further functionalization. The reactivity of azetidines towards nucleophiles and bases is well-documented, and these reactions can be exploited to synthesize a variety of azetidine derivatives with potential applications in drug discovery .

Scientific Research Applications

Stereoselective Synthesis

  • Stereoselective Synthesis of Piperidines : The synthesis of cis-3,4-disubstituted piperidines through the transformation of 2-(2-mesyloxyethyl)azetidines, which includes 4-bromo derivatives like 3-(4-Bromo-2-methylphenoxy)azetidine, is explored. This process is an alternative for the preparation of dimethyl analogues in medicinal chemistry, including the creation of piperidin-3-one frameworks from cis-4-bromo-3-(phenoxy or benzyloxy)piperidines (Mollet et al., 2011).

Azetidine Derivatives for Drug Discovery

  • Synthesis of 3,3-Diarylazetidines : Calcium(II)-catalyzed Friedel-Crafts reaction of N-Cbz azetidinols with aromatic groups leads to the creation of 3,3-Diarylazetidines. This includes derivatives of azetidines like 3-(4-Bromo-2-methylphenoxy)azetidine, used for drug-like compound development (Denis et al., 2018).

Synthesis of Functionalized Azetidines

  • Utilization of 3-Bromo-3-ethylazetidines : The use of 3-bromo-3-ethylazetidines for the synthesis of functionalized azetidines, including various derivatives that could be related to 3-(4-Bromo-2-methylphenoxy)azetidine, demonstrates their potential as precursors for novel functionalized azetidines and spirocyclic azetidine building blocks (Stankovic et al., 2013).

Applications in Azaheterocycles Synthesis

  • Properties and Reactions of Azetidines : Azetidines, including those related to 3-(4-Bromo-2-methylphenoxy)azetidine, are significant in the synthesis of various compounds. They're used to create piperidines, pyrrolidines, and pyrroles. The study also explores their transformation from β-lactams and other precursors, highlighting their broad applications in synthesizing heterocyclic compounds (Singh et al., 2008).

Synthesis of Novel Azetidine Derivatives

  • Dopamine Antagonist Activity : Azetidine derivatives, including those structurally similar to 3-(4-Bromo-2-methylphenoxy)azetidine, have been evaluated for their potency as dopaminergic antagonists. This includes a study on derivatives substituted at the 3-position with amide moiety, indicating the potential for medical applications (Metkar et al., 2013).

Safety And Hazards

The safety data sheet for 3-(4-Bromo-2-methylphenoxy)azetidine indicates that it may cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

properties

IUPAC Name

3-(4-bromo-2-methylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-7-4-8(11)2-3-10(7)13-9-5-12-6-9/h2-4,9,12H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPPQIYXDCOJRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromo-2-methylphenoxy)azetidine

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